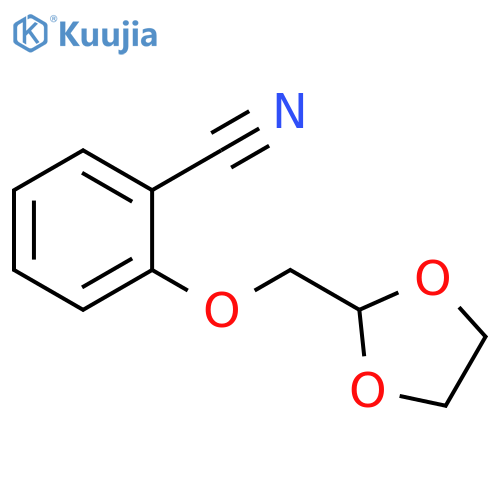

Cas no 1443353-73-8 (2-(1,3-dioxolan-2-ylmethoxy)benzonitrile)

1443353-73-8 structure

商品名:2-(1,3-dioxolan-2-ylmethoxy)benzonitrile

CAS番号:1443353-73-8

MF:C11H11NO3

メガワット:205.209943056107

MDL:MFCD18911350

CID:5170432

2-(1,3-dioxolan-2-ylmethoxy)benzonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(1,3-dioxolan-2-ylmethoxy)benzonitrile

-

- MDL: MFCD18911350

- インチ: 1S/C11H11NO3/c12-7-9-3-1-2-4-10(9)15-8-11-13-5-6-14-11/h1-4,11H,5-6,8H2

- InChIKey: OXLQJWDAAQPEMB-UHFFFAOYSA-N

- ほほえんだ: C(#N)C1=CC=CC=C1OCC1OCCO1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

2-(1,3-dioxolan-2-ylmethoxy)benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 392789-1g |

2-[(1,3-Dioxolan-2-yl)methoxy]benzonitrile |

1443353-73-8 | 97.0% | 1g |

£513.00 | 2023-04-30 | |

| abcr | AB432668-5g |

2-[(1,3-Dioxolan-2-yl)methoxy]benzonitrile |

1443353-73-8 | 5g |

€1373.40 | 2023-09-04 | ||

| abcr | AB432668-5 g |

2-[(1,3-Dioxolan-2-yl)methoxy]benzonitrile |

1443353-73-8 | 5g |

€1,373.40 | 2023-07-18 | ||

| Chemenu | CM505122-1g |

2-((1,3-Dioxolan-2-yl)methoxy)benzonitrile |

1443353-73-8 | 97% | 1g |

$437 | 2023-03-10 | |

| abcr | AB432668-1 g |

2-[(1,3-Dioxolan-2-yl)methoxy]benzonitrile |

1443353-73-8 | 1g |

€594.40 | 2023-07-18 | ||

| Fluorochem | 392789-5g |

2-[(1,3-Dioxolan-2-yl)methoxy]benzonitrile |

1443353-73-8 | 97.0% | 5g |

£1276.00 | 2023-04-30 | |

| abcr | AB432668-1g |

2-[(1,3-Dioxolan-2-yl)methoxy]benzonitrile; . |

1443353-73-8 | 1g |

€1621.70 | 2025-02-19 | ||

| Ambeed | A459227-1g |

2-((1,3-Dioxolan-2-yl)methoxy)benzonitrile |

1443353-73-8 | 97% | 1g |

$441.0 | 2024-04-23 | |

| Fluorochem | 392789-25g |

2-[(1,3-Dioxolan-2-yl)methoxy]benzonitrile |

1443353-73-8 | 97.0% | 25g |

£3118.00 | 2023-04-30 |

2-(1,3-dioxolan-2-ylmethoxy)benzonitrile 関連文献

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

2. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

1443353-73-8 (2-(1,3-dioxolan-2-ylmethoxy)benzonitrile) 関連製品

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1443353-73-8)2-(1,3-dioxolan-2-ylmethoxy)benzonitrile

清らかである:99%

はかる:1g

価格 ($):397.0